Chlorodiphenylphosphine sulfide

Description

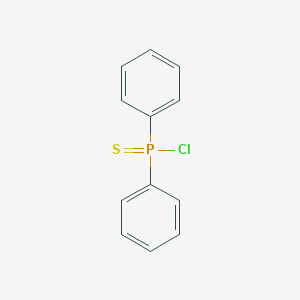

Structure

3D Structure

Properties

IUPAC Name |

chloro-diphenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVMVHBQZQWKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClPS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286639 | |

| Record name | Chlorodiphenylphosphine sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-37-8 | |

| Record name | Chlorodiphenylphosphine sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chlorodiphenylphosphine sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Chlorodiphenylphosphine Sulfide and Its Derivatives

Direct Synthesis of Chlorodiphenylphosphine (B86185) Sulfide (B99878) and Related Compounds

The direct synthesis of chlorodiphenylphosphine sulfide and its analogues can be achieved through various modern synthetic routes, including the use of specific sulfur transfer reagents and the derivatization of related phosphine (B1218219) compounds.

Synthesis of Diphosphine Monosulfide Species

The controlled synthesis of diphosphine monosulfides, which contain a P-P bond with one phosphorus atom being pentavalent and bonded to sulfur, represents a significant synthetic challenge. Key methodologies involve the careful reaction of chlorophosphines with sulfur sources.

The reaction between lithium sulfide (Li₂S) and chlorodiphenylphosphine (Ph₂PCl) presents a direct route to diphosphine monosulfide species. Lithium sulfide, an inorganic salt, can act as a nucleophilic source of sulfur. The reaction mechanism likely involves the nucleophilic attack of the sulfide ion on the electrophilic phosphorus atom of chlorodiphenylphosphine. This initially forms a lithium diphenylphosphinothioite intermediate, which can then react with a second molecule of chlorodiphenylphosphine.

2 Ph₂PCl + Li₂S → Ph₂P-P(S)Ph₂ + 2 LiCl

Careful control of stoichiometry and reaction conditions is essential to favor the formation of the monosulfide over other potential products, such as diphosphine disulfide or simple phosphine sulfides.

Thiourea (B124793) (SC(NH₂)₂) serves as a versatile sulfur transfer reagent in organic synthesis and can be employed in the synthesis of phosphine sulfides. enamine.net The reaction of thiourea with chlorophosphines provides a pathway to phosphine sulfides through the formation of an isothiouronium salt intermediate. enamine.net While primarily used for converting alkyl halides to thiols, this reactivity can be adapted for the sulfuration of phosphines.

The synthesis of thioureas themselves has been refined through mechanochemical methods and reactions involving carbon disulfide. mdpi.com For the synthesis of diphosphine monosulfides, a plausible pathway involves the reaction of chlorodiphenylphosphine with thiourea to form a phosphino-isothiouronium intermediate. This intermediate could then react with another molecule of chlorodiphenylphosphine. However, the more common application of thiourea in this context is as a general sulfur source for the conversion of tertiary phosphines to phosphine sulfides. researchgate.net The direct synthesis of diphosphine monosulfides using this method is less documented and may be complicated by competing reactions.

Preparation of Methyldiphenylphosphine (B73815) Sulfide

Methyldiphenylphosphine sulfide is a common tertiary phosphine sulfide. Its synthesis typically proceeds in two steps: the preparation of methyldiphenylphosphine followed by its sulfuration.

Methyldiphenylphosphine is synthesized by the reaction of chlorodiphenylphosphine with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). wikipedia.org This reaction is a standard method for forming a phosphorus-carbon bond.

Ph₂PCl + CH₃MgBr → Ph₂(CH₃)P + MgBrCl

The subsequent conversion of methyldiphenylphosphine to its sulfide is readily achieved by reacting it with elemental sulfur (S₈). nih.govresearchgate.netresearchgate.net This oxidation reaction is generally efficient and clean. nih.govresearchgate.net

CH₃(C₆H₅)₂P + 1/8 S₈ → CH₃(C₆H₅)₂P=S

| Reactant 1 | Reactant 2 | Product | Reference |

| Chlorodiphenylphosphine | Methylmagnesium bromide | Methyldiphenylphosphine | wikipedia.org |

| Methyldiphenylphosphine | Elemental Sulfur | Methyldiphenylphosphine Sulfide | nih.govresearchgate.netresearchgate.net |

Formation of Thiophosphorylamide

Thiophosphorylamides, which contain a P(S)-N bond, are valuable compounds in their own right. A direct and efficient method for the synthesis of P,P-diphenylphosphinothioic amide (Ph₂P(S)NH₂) involves the reaction of chlorodiphenylphosphine with ammonia (B1221849) and elemental sulfur. researchgate.net This one-pot reaction is a convenient route to this class of compounds.

Ph₂PCl + 2 NH₃ + S → Ph₂P(S)NH₂ + NH₄Cl

This reaction highlights the reactivity of chlorodiphenylphosphine towards nucleophiles and its propensity to be oxidized by sulfur. researchgate.net The reaction of p-aminoacetophenone with two equivalents of chlorodiphenylphosphine followed by oxidation with elemental sulfur also yields a bis(phosphanyl)amine ligand containing P=S bonds. rsc.org

Synthetic Routes to Chalcogenide Compounds and P-S Linkages

The formation of phosphorus-sulfur (P-S) linkages is a cornerstone of organophosphorus-chalcogen chemistry. These linkages are present in a wide array of compounds, from simple phosphine sulfides to complex metal-ligand frameworks.

The most fundamental method for creating a P=S bond is the direct reaction of a tertiary phosphine with elemental sulfur. nih.govresearchgate.netresearchgate.net This method is broadly applicable and has been optimized for efficiency. nih.govresearchgate.net

The reaction of chlorodiphenylphosphine with elemental sulfur can be used to synthesize diphenylphosphinothioic chloride (Ph₂P(S)Cl), a key intermediate for various other sulfur-containing phosphorus compounds.

Ph₂PCl + 1/8 S₈ → Ph₂P(S)Cl

This intermediate can then be hydrolyzed to form diphenylphosphinothioic acid.

Furthermore, tertiary phosphine sulfides, including this compound derivatives, are important ligands in coordination chemistry. They can form stable complexes with a variety of metals, where the sulfur atom coordinates to the metal center. rsc.org The synthesis of these metal complexes typically involves the direct reaction of a metal salt with the pre-formed phosphine sulfide ligand. rsc.org This interaction underscores the importance of the P-S linkage in constructing more complex molecular architectures.

| Precursor | Reagent | Product | Reference |

| Tertiary Phosphine | Elemental Sulfur | Tertiary Phosphine Sulfide | nih.govresearchgate.netresearchgate.net |

| Chlorodiphenylphosphine | Elemental Sulfur | Diphenylphosphinothioic Chloride | |

| Diphenylphosphinothioic Chloride | Water | Diphenylphosphinothioic Acid | |

| Phosphine Sulfide Ligand | Metal Salt | Metal-Phosphine Sulfide Complex | rsc.org |

Reactions of Imidazolin-2-Imines with Chlorodiphenylphosphine and Elemental Sulfur

The reaction of N-heterocyclic carbenes (NHCs) and their precursors with phosphines and elemental chalcogens provides a versatile route to novel phosphorus-containing compounds. A related methodology involves the use of guanidine (B92328) derivatives, which share structural similarities with imidazolin-2-imines. For instance, the reaction of N,N-bis(diphenylphosphino)dimethylanilines with elemental sulfur leads to the formation of the corresponding phosphine sulfides. researchgate.net This transformation suggests a plausible pathway for the synthesis of thiophosphinoyl guanidines.

A proposed synthetic route involves the initial reaction of an imidazolin-2-imine with chlorodiphenylphosphine to yield a phosphino-guanidinium salt. Subsequent treatment of this intermediate with elemental sulfur would induce an oxidative addition to the phosphorus center, yielding the desired this compound derivative. The high nucleophilicity of the imine nitrogen facilitates the initial displacement of the chloride from chlorodiphenylphosphine, while the phosphine's affinity for sulfur drives the second step of the reaction.

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Ref. |

| Imidazolin-2-imine | Chlorodiphenylphosphine | Elemental Sulfur | Thiophosphinoyl-guanidine | N/A |

| N,N-bis(diphenylphosphino)dimethylaniline | Elemental Sulfur | N,N-bis(diphenylphosphino sulfide)dimethylaniline | researchgate.net |

Synthesis of Selenocarbamoylphosphines and their Chalcogenation

The synthesis of selenocarbamoylphosphines and their subsequent chalcogenation represent a key strategy for introducing selenium and sulfur into phosphine frameworks. This methodology often begins with the reaction of a secondary amine with carbon diselenide to form a dithiocarbamate (B8719985) analogue, which is then reacted with a phosphine.

A related approach involves the direct reaction of N,N-bis(diphenylphosphino)dimethylanilines with elemental selenium, which yields the corresponding phosphine selenides. researchgate.net This reaction highlights the facility of chalcogenation of P(III) centers. The general principle of chalcogen exchange, where a lighter chalcogen can be replaced by a heavier one, is also a relevant concept in this area of synthesis. nih.govmdpi.com

The chalcogenation of phosphines is a well-established and efficient reaction. The choice of the chalcogenating agent can influence the reaction conditions and yields. For instance, elemental sulfur and selenium are common reagents for these transformations.

| Phosphine Precursor | Chalcogenating Agent | Product | Ref. |

| N,N-bis(diphenylphosphino)dimethylaniline | Selenium | N,N-bis(diphenylphosphino selenide)dimethylaniline | researchgate.net |

| Triphenylphosphine (B44618) | Elemental Sulfur (S₈) | Triphenylphosphine sulfide | mdpi.com |

Synthesis of Thioether-Functionalized Phosphine Ligands

Thioether-functionalized phosphine ligands are a significant class of hybrid ligands that combine the soft donor properties of sulfur with the tunable steric and electronic characteristics of phosphines. These ligands have found applications in catalysis and coordination chemistry.

One synthetic approach involves the reaction of a thiol with an aldehyde in the presence of triphenylphosphine and trifluoromethanesulfonic acid (TfOH) to generate thiophosphonium salts. nih.govacs.org These salts can then be reduced to the corresponding thioether-functionalized phosphines. This method offers a versatile route to a variety of these ligands with different substitution patterns.

Another strategy involves the synthesis of pyridine-based bis(phosphine) ligands functionalized with thioether groups. electronicsandbooks.com These ligands are prepared by reacting 2,6-bis(chloromethyl)pyridine (B1207206) with a phosphino-thiol. The resulting multidentate ligands exhibit interesting coordination chemistry.

| Reactants | Product | Yield | Ref. |

| Thiophenol, Aldehyde, PPh₃, TfOH | Thiophosphonium salt | Good to excellent | nih.govacs.org |

| 2,6-bis(chloromethyl)pyridine, Phosphino-thiol | Pyridine-based bis(phosphine) thioether ligand | Not specified | electronicsandbooks.com |

Strategies for Introducing Phosphorus-Sulfur Functionalities

The introduction of phosphorus-sulfur functionalities is a cornerstone in the synthesis of a wide array of organophosphorus compounds with diverse applications.

Synthesis of Phosphorus-Sulfur Donor Ligands

Phosphorus-sulfur donor ligands are a broad class of compounds that have been extensively reviewed. ox.ac.uk These ligands are typically synthesized by reacting a phosphine with a sulfur-containing reagent. Modern synthetic approaches have focused on developing more efficient and atom-economical methods for the formation of the P-S bond. researchgate.netscilit.com

A common method involves the reaction of a chlorophosphine with a thiol or a thiolate salt. This nucleophilic substitution reaction is a versatile route to a wide range of phosphino-thioether and phosphino-thiolate ligands. Another approach is the addition of a P-H bond across a C=S double bond, which is a key step in the synthesis of some phosphino-thioformamide ligands.

Synthetic Approaches to Thiophosphinoyl-Substituted Ylides

Thiophosphinoyl-substituted ylides are a fascinating class of compounds that feature a carbanion stabilized by both a phosphonium (B103445) group and a thiophosphinoyl group. These ylides are valuable reagents for the synthesis of more complex molecules.

A robust synthetic route to these compounds starts from diphenylmethylphosphine sulfide. nih.gov This starting material undergoes a four-step procedure involving metallation to generate the thiophosphinoyl- and amino-substituted metallated ylide. nih.govnih.gov These ylides can be isolated as lithium, sodium, or potassium salts in high yields. nih.gov The stability of these ylides is attributed to the delocalization of the negative charge onto the thiophosphoryl group. nih.govnih.gov

The synthesis and structure of a series of mono- and diylide-substituted tetrylenes using a thiophosphinoyl-tethered metallated ylide have also been reported. nih.govresearchgate.netscispace.com This work demonstrates the utility of these ylides in main group chemistry.

| Starting Material | Key Reagents | Product | Yield | Ref. |

| Diphenylmethylphosphine sulfide | Alkali metal bases (n-BuLi, NaNH₂, KCH₂Ph) | [Ph₂(Pip)P=C−P(S)Ph₂]M (M=Li, Na, K) | High | nih.govnih.gov |

| Thiophosphinoyl-tethered metallated ylide | ECl₂ (E = Ge, Sn, Pb) | Mono- and diylide-substituted tetrylenes | Not specified | nih.govresearchgate.netscispace.com |

Coordination Chemistry and Ligand Design Principles Involving Chlorodiphenylphosphine Sulfide Derivatives

Diphosphine Monosulfides as Ligand Precursors

Diphosphine monosulfides, which can be synthesized from precursors like chlorodiphenylphosphine (B86185), are valuable as ligands due to the presence of both a soft phosphine (B1218219) donor and a harder thio-phosphoryl group. This dual character allows for versatile coordination modes and electronic properties.

The coordination of diphosphine monosulfide ligands to transition metals has been a subject of significant research, leading to the development of novel catalysts and materials.

Ruthenium: Ruthenium complexes featuring diphosphine ligands are well-established in catalysis. cardiff.ac.uknih.gov For instance, the diphosphine–ruthenium complex, [Ru(dppbz)(CO)₂Cl₂] (where dppbz is 1,2-bis(diphenylphosphino)benzene), serves as a precursor for new complexes through ligand displacement. cardiff.ac.uk The coordination of diphosphine monosulfides to ruthenium(II) has been explored, leading to complexes with interesting cytotoxic properties and the ability to affect mitochondrial respiration in cancer cells. nih.gov The nature of the diphosphine ligand, including those with sulfur-containing backbones, influences the coordination geometry and the resulting complex's reactivity. nih.gov

Nickel: Nickel complexes with diphosphine ligands are known catalysts for various cross-coupling reactions. nih.govelectronicsandbooks.com The coordination of sulfur-containing diphosphine ligands, analogous to the well-studied PCP-type ligands, has been investigated. rsc.org For example, PSP-type ligands (R₂P-S-PR₂) form stable complexes with nickel(II), which have shown potential in Kumada coupling reactions. rsc.org The coordination of both monodentate and bidentate phosphine ligands to nickel has been extensively studied, with the ligand's steric and electronic properties dictating the geometry and catalytic activity of the resulting complexes. researchgate.netacs.org

Molybdenum: Molybdenum complexes with sulfur-containing ligands are of interest due to their relevance in bioinorganic chemistry and catalysis. The reaction of molybdenum(V) dimers with mixed oxo and sulfido terminal ligands has been studied, demonstrating the reactivity of the terminal sulfide (B99878), which can be removed by reagents like triphenylphosphine (B44618). acs.org This reactivity highlights the potential for phosphine sulfide ligands to interact with and modify the coordination sphere of molybdenum centers.

The electronic properties of phosphine-based ligands can be systematically tuned by altering the substituents on the phosphorus atom. This tuning is crucial for optimizing the performance of metal catalysts.

The electronic nature of phosphine ligands is often evaluated using methods like measuring the P–Se coupling constants (JP–Se) of their corresponding phosphine selenides or through the Tolman Electronic Parameter (TEP). acs.orgumn.edu For instance, the synthesis of azophosphine-selenides has shown that the donor strength of the phosphine can be fine-tuned by varying the N-aryl substituents, with more electron-donating groups leading to stronger phosphine donors. ucsd.eduwikipedia.org This principle is directly applicable to phosphine sulfides derived from chlorodiphenylphosphine, where modification of the phenyl rings or the groups attached to the sulfur can alter the ligand's σ-donating and π-accepting capabilities. acs.orgumn.edu The introduction of charged functional groups can also exert a significant electrostatic influence on the phosphine's donor strength. rsc.org

Design and Synthesis of P,S-Donor Ligands

Chlorodiphenylphosphine serves as a key starting material for the synthesis of various P,S-donor ligands. Reaction with a sulfur source, often in the presence of an amine, can convert the P-Cl bond into a P=S bond, yielding a thiophosphoryl group. wikipedia.org This diphenylphosphine (B32561) sulfide moiety can then be incorporated into larger ligand scaffolds.

The construction of multidentate ligands containing both phosphorus and sulfur donor atoms allows for the formation of stable chelate complexes with transition metals.

Bidentate Ligands: Unsymmetrical bidentate P,S-ligands can be prepared using secondary phosphine oxides, which are accessible from chlorodiphenylphosphine precursors. umn.educdnsciencepub.com The synthesis of (aminoalkyl)diphenylphosphine sulfides provides a route to functionalized P,S-ligands that can act as building blocks for multidentate systems. These have been used to create cytotoxic palladium(II) pincer complexes. rsc.org The reaction of diphenyl(o-diphenylarsinophenyl)phosphine with sulfur yields a P,S-bidentate ligand whose coordination chemistry has been explored. acs.org

Tridentate Ligands: Tridentate ligands with P,S,P or P,N,S donor sets can be designed to create specific coordination environments around a metal center. The synthesis of palladium complexes with tridentate ligands having PXP (X = C, N, O, S, As) donor sets has been reported, allowing for a systematic study of how the central donor atom affects catalytic activity. ucsd.edu For example, bis((diphenylphosphino)ethyl) sulfide (PSP) acts as a tridentate ligand in palladium complexes. ucsd.edu

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govnih.govdicp.ac.cn Chiral P,S-ligands combine the coordinating ability of phosphorus with a stereogenic center, which can be located at the phosphorus atom, on the ligand backbone, or exhibit planar or axial chirality. nih.govacs.org

The synthesis of chiral phosphine-phosphoramidite ligands has yielded highly effective catalysts for a range of asymmetric reactions, including hydrogenations and hydroformylations. dicp.ac.cn While not directly P,S ligands, the principles of creating modular, chiral phosphine-based ligands are transferable. Chiral sulfide organocatalysts have also emerged as effective catalysts for asymmetric halocyclizations. rsc.org The synthesis of chiral phosphine ligands often involves the use of phosphine-borane intermediates or the resolution of phosphine oxides, which can be derived from chlorodiphenylphosphine. nih.gov These chiral P,S-ligands have found applications in palladium-catalyzed asymmetric allylic alkylation, among other transformations. nih.gov

Ferrocene (B1249389) provides a rigid and sterically defined scaffold for the construction of bidentate ligands. patsnap.com The functionalization of the ferrocene backbone with phosphine sulfide groups leads to ligands with unique electronic and steric properties.

Chlorodiphenylphosphine can be used to introduce phosphine groups onto the ferrocene core. nih.gov Subsequent reaction with a sulfur source can then generate the desired phosphine sulfide ligand. For instance, the synthesis of biferrocene-based Walphos-type ligands involves the reaction of a lithiated ferrocene derivative with chlorodiphenylphosphine. acs.org The resulting phosphine can then be oxidized to a phosphine sulfide. The coordination chemistry of these ferrocene-based P,S-ligands with metals like palladium and platinum has been extensively studied, revealing their potential in catalysis. uwc.ac.za The flexible yet robust nature of the ferrocene backbone allows for a variety of coordination modes, which can be exploited in ligand design. researchgate.net

Research Findings on Chlorodiphenylphosphine Sulfide Derivatives

| Ligand Type | Metal | Application/Finding | Reference |

| Diphosphine Monosulfide | Ruthenium | Precursor for new complexes, catalysis | cardiff.ac.uk |

| Diphosphine Monosulfide | Ruthenium | Cytotoxic activity against cancer cells | nih.gov |

| PSP-type Tridentate | Nickel | Kumada coupling catalysis | rsc.org |

| (Aminoalkyl)diphenylphosphine sulfide | Palladium | Cytotoxic pincer complexes | rsc.org |

| Chiral P,S-Ligands | Palladium | Asymmetric allylic alkylation | nih.gov |

| Ferrocene-based Diphosphine Sulfide | Palladium, Platinum | Catalysis, stable complexes | uwc.ac.za |

P,N-Heterocyclic Phosphine Ligands with P-S Features

The synthesis of P,N-heterocyclic phosphine ligands, which contain both a phosphorus atom and a nitrogen atom within a heterocyclic framework, is a cornerstone of modern ligand design. However, the direct synthesis of such ligands featuring a P=S bond (a thiophosphoryl group) starting from this compound is not extensively documented in the chemical literature.

Typical synthetic routes to P,N-ligands often involve the reaction of chlorodiphenylphosphine ((C₆H₅)₂PCl) with nitrogen-containing nucleophiles like 2-aminopyridine. rsc.orgresearchgate.net In this common procedure, the amine attacks the phosphorus center to displace the chloride, forming a P-N bond and yielding a P(III) phosphine ligand. Subsequent reaction with an elemental sulfur source can then be used to form the desired P=S bond. researchgate.net

Thiophosphine Ligands Containing S-P and P=S Bonds

A prominent class of ligands derived from this compound are those that contain both a thiophosphoryl group (P=S) and a phosphorus-sulfur single bond (P-S). These structures are typically realized in dithiophosphinate esters, (C₆H₅)₂P(S)SR, which can be readily synthesized.

The primary method for their formation involves the nucleophilic substitution of the chloride in this compound with a thiol or thiolate. This reaction proceeds efficiently, creating a new P-S single bond while preserving the original P=S double bond.

(C₆H₅)₂P(S)Cl + RSH + Base → (C₆H₅)₂P(S)SR + [HBase]Cl

These dithiophosphinate ester ligands are characterized by a tetrahedral phosphorus(V) center. The related and widely studied dithiophosphinate anions, [(C₆H₅)₂PS₂]⁻, are also conceptually derived from this compound, for instance, through reaction with a sulfide salt. In these anions, the negative charge is delocalized over the two sulfur atoms, leading to two equivalent P-S bonds with bond orders intermediate between a single and double bond. This class of compounds, known as phosphor-1,1-dithiolates, are considered "soft" ligands and are highly effective in coordinating to a variety of metal ions. researchgate.netst-andrews.ac.uk

Table 1: Spectroscopic Data for a Representative Dithiophosphinate Ligand

| Compound | ³¹P NMR Chemical Shift (δ, ppm) | Key IR Frequencies (cm⁻¹) | Reference |

|---|---|---|---|

| [NH₄][S₂P(C₆H₅)₂] | ~55-60 | ν(P=S) ~650-700 | nih.gov |

Metallacycle Formation and Complex Architectures

Ligands derived from this compound, particularly the dithiophosphinate anion [(C₆H₅)₂PS₂]⁻, are exceptional building blocks for constructing metallacycles and complex coordination architectures. The two sulfur donor atoms of the dithiophosphinate ligand readily chelate to a single metal center, forming a stable, four-membered PtS₂P metallacycle. researchgate.net This chelating behavior is a dominant theme in their coordination chemistry. researchgate.net

For example, square planar complexes of Ni(II), Pd(II), and Pt(II) are commonly formed by reacting a metal dihalide with two equivalents of a dithiophosphinate salt.

MCl₂ + 2 (C₆H₅)₂PS₂⁻ → M[S₂P(C₆H₅)₂]₂ + 2 Cl⁻ (M = Ni, Pt)

Beyond simple mononuclear chelates, dithiophosphinates can act as bridging ligands to form multinuclear structures. A notable example is the formation of dinuclear gold(I) complexes, which feature eight-membered [AuSPS]₂ rings.

More intricate architectures can be generated through the cleavage of bonds within the ligand itself upon reaction with highly reactive metal species. For instance, the reaction of a dithiophosphinate with diiron nonacarbonyl, Fe₂(CO)₉, can lead to the selective cleavage of the P-S bond. wikipedia.org This process can result in the formation of heterometallic clusters where phosphinidene (B88843) (PR) and sulfido (S) fragments bridge multiple metal centers, demonstrating the ligand's role as not just a spectator but an active participant in the construction of complex molecular architectures. wikipedia.orgprepchem.comresearchgate.net

Table 2: Examples of Metal Complexes with Dithiophosphinate Ligands

| Metal Center | Complex Formula | Structural Motif | Reference |

|---|---|---|---|

| Platinum(II) | Pt[S₂P(C₆H₅)₂]₂ | Four-membered PtS₂P chelate ring | researchgate.net |

| Gold(I) | [AuS₂P(OR)(C₆H₅)]₂ | Eight-membered [AuSPS]₂ ring | mdpi.com |

| Iron(0) | Fe₂(CO)₆[μ-S-P(C₆H₁₀)S] | Complex with Fe-S-Fe and Fe-P-Fe bridges after P-S bond cleavage | wikipedia.org |

Role in Stabilizing Low-Valent Main Group Species

The stabilization of elements in unusually low oxidation states is a significant challenge in inorganic chemistry. Success in this area often relies on "ligand design," where the electronic and steric properties of coordinating ligands are tuned to protect the reactive metal center. strath.ac.uk Ligands containing soft donor atoms with π-donating capabilities, such as sulfur and phosphorus, are particularly effective at thermodynamically stabilizing low-valent main group centers. strath.ac.uk

Dithiophosphinate ligands, [R₂PS₂]⁻, derived from precursors like this compound, are well-suited for this role. Their soft sulfur donors can effectively coordinate to low-valent metalloids like germanium(II) and tin(II). researchgate.netwikipedia.org The coordination of these anionic, bidentate ligands helps to satisfy the coordination sphere of the main group element and shield it from unwanted reactions.

While the coordination chemistry of dithiophosphinates with transition metals and actinides is well-established nih.gov, their use with low-valent main group elements is a more specialized area. Dicationic Ge(II) complexes, for example, have been isolated using bulky carbene or cryptand ligands. wikipedia.org The reaction of SnCl₂ with dithiophosphinate salts has been shown to produce Sn(IV) complexes, indicating that the reaction can be accompanied by oxidation of the tin center. researchgate.net However, the formation of stable low-valent species is highly dependent on the specific ligand and reaction conditions. The strong σ-donating ability of dithiophosphinate ligands makes them prime candidates for further exploration in the stabilization of reactive low-valent main group compounds, a field with significant potential for catalysis and materials science. core.ac.ukntu.edu.sg

Catalytic Applications of Chlorodiphenylphosphine Sulfide Derived Ligands and Systems

Homogeneous Catalysis with Transition Metal Complexes

Ligands derived from chlorodiphenylphosphine (B86185) sulfide (B99878) play a pivotal role in transition metal-catalyzed reactions. The phosphorus center's ability to coordinate with metal ions is fundamental to the catalytic activity and selectivity observed in these systems. prochemonline.com

Hydroformylation and Hydrocyanation Reactions

Hydroformylation, or oxo synthesis, is a key industrial process for producing aldehydes from alkenes. The efficiency and selectivity of this reaction are heavily influenced by the nature of the ligands coordinated to the metal center, typically rhodium. thieme-connect.de Ligands derived from phosphine (B1218219) sulfides have demonstrated considerable potential in this area.

Theoretical and experimental studies on propylene (B89431) hydroformylation have shown that rhodium-based catalysts bearing phosphine-sulfur ligands exhibit enhanced performance. rsc.org The coordination of the sulfur-containing ligand to the rhodium center modifies the catalyst's geometric and electronic properties. This alteration improves the stability of key reaction intermediates and lowers the energy barriers for the rate-determining steps of the catalytic cycle. rsc.org Notably, ligands where the sulfur atom is associated with groups of higher electron affinity tend to yield catalysts with superior activity. rsc.org While triphenylphosphine (B44618) has been a conventional ligand, the introduction of more sophisticated phosphine ligands has led to significant improvements in reaction rates and selectivity. thieme-connect.de

| Catalyst System | Reactant | Key Finding |

| Rhodium-based catalysts with phosphine-sulfur ligands | Propylene | Sulfur-containing ligands alter the geometric and electronic properties of the catalyst, enhancing intermediate stability and lowering energy barriers. rsc.org |

| Rhodium with triphenylphosphine | Alkenes | A foundational ligand system in hydroformylation, though often surpassed by modern, tailored phosphine ligands. thieme-connect.de |

Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The development of bulky and electron-rich phosphine ligands, often synthesized from precursors like chlorodiphenylphosphine, has been instrumental in the advancement of these reactions. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction has become a cornerstone for synthesizing biaryls and substituted aromatic structures. nih.gov The use of dialkylbiaryl phosphine ligands dramatically improves the efficiency and scope of the Suzuki-Miyaura coupling, enabling the use of challenging substrates like unactivated aryl chlorides and sterically hindered partners. nih.gov For instance, a triptycene-based monophosphine ligand, synthesized from a diphenylphosphine (B32561) oxide intermediate, has shown high activity in the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids under mild conditions. nih.gov Polymeric catalysts incorporating a triphenylphosphine acrylamide (B121943) monomer have also been developed for Suzuki-Miyaura reactions, demonstrating tunable activity based on polymer properties. researchgate.net

Buchwald-Hartwig Amination: This reaction is a premier method for constructing carbon-nitrogen bonds. youtube.com The success of the Buchwald-Hartwig amination relies heavily on specialized phosphine ligands. sigmaaldrich.com Biaryl phosphine ligands, which can be derived from chlorodiphenylphosphine precursors, are highly stable and active for a range of cross-coupling reactions, including C-N and C-O bond formation. youtube.comsigmaaldrich.com These advanced ligands facilitate the coupling of various aryl chlorides with both aryl and alkyl amines, achieving good to high yields. sigmaaldrich.com

| Reaction | Ligand Type | Substrates | Significance |

| Suzuki-Miyaura | Dialkylbiaryl phosphines | Aryl chlorides, aryl tosylates, heteroaryl systems | Expanded scope to include previously difficult or unreactive substrates. nih.gov |

| Suzuki-Miyaura | Triptycene-based monophosphine | p-Bromotoluene, Phenylboronic acid | High yields (99%) achieved under mild, aerobic conditions with low catalyst loading. nih.gov |

| Buchwald-Hartwig | Biaryl phosphines (e.g., XPhos) | Aryl chlorides, Alkyl amines | Enables efficient C-N bond formation with a wide range of substrates. sigmaaldrich.comsigmaaldrich.com |

| C-O Cross-Coupling | Biaryl phosphines | Aryl halides, Secondary/Primary alcohols | Development of a general system for a challenging transformation, with ligand structure being critical for activity. nih.gov |

Enantioselective Transformations using Chiral Phosphine Ligands

Asymmetric catalysis is crucial for the production of optically active compounds, particularly in the pharmaceutical industry. nih.gov Chiral phosphine ligands are paramount in this field due to their strong coordination to transition metals, which promotes high enantioselectivity and catalytic activity. nih.gov

P-chiral phosphine ligands, which have a stereogenic center at the phosphorus atom, can be synthesized using phosphine-boranes as intermediates. These intermediates can be stereospecifically converted into phosphine sulfides, demonstrating a direct synthetic link. nih.gov Such conformationally rigid and electron-rich P-chiral ligands have led to excellent results in various asymmetric reactions, including rhodium-catalyzed hydrogenation. nih.gov For example, chiral sulfinylamines have been used to create monophosphorus ligands that show high reactivity and stereoselectivity in intramolecular asymmetric Heck reactions. google.com Furthermore, optically active triptycene-based monophosphine ligands have demonstrated good enantioselectivity in palladium-catalyzed asymmetric hydrosilylation, highlighting the potential of this ligand class. nih.gov

Hydrogenation and Semi-Hydrogenation Processes

The selective hydrogenation of unsaturated bonds is a fundamental transformation in organic synthesis. Ligands derived from phosphine sulfides contribute to catalysts that can achieve high selectivity and activity in these processes.

A notable example is the semi-hydrogenation of terminal alkynes. Surface modification of palladium sulfide (Pd4S) nanocrystals with triphenylphosphine (PPh3) ligands creates distinctive S=PPh3 motifs on the catalyst surface. nih.gov This configuration induces a partial positive charge on the palladium, facilitating hydrogen transfer and boosting catalytic activity. The covalent bond between the ligand and the catalyst surface ensures stability and increases the energy barrier for the hydrogenation of the resulting alkene, leading to excellent selectivity (97%) for the semi-hydrogenation product. nih.gov

Additionally, iridium complexes with bidentate phosphine ligands have been developed for the highly (E)-selective semihydrogenation of alkynes using formic acid as a hydrogen source. nih.gov In the realm of transfer hydrogenation, systematic studies of half-sandwich metal complexes have shown that electron-rich ligands generally provide catalysts with greater activity and stability. rsc.org The synthesis of such ligands often involves precursors like chlorodiphenylphosphine. psu.edu

| Catalytic Process | Catalyst System | Substrate | Key Outcome |

| Semi-hydrogenation | Pd4S@PPh3 | Terminal Alkynes | Formation of surface S=PPh3 motifs leads to high activity and 97% selectivity for olefins. nih.gov |

| Semi-hydrogenation | [Ir(COD)Cl]2 with tbppf ligand | Diphenylacetylene | Highly (E)-selective semihydrogenation using formic acid as a hydrogen source. nih.gov |

| Transfer Hydrogenation | Half-sandwich Iridium complexes | Various | Electron-rich ligands enhance catalytic rates and stability. rsc.org |

| Semi-hydrogenation | Cationic Rhodium Diphosphane Complexes | Dehydroisophytol | High activity and good selectivity for the reduction of a terminal alkyne to an alkene. researchgate.net |

Applications in Polymer Chemistry as Ligands and Stabilizers

Chlorodiphenylphosphine sulfide is a precursor for compounds used as stabilizers in polymer chemistry. evitachem.com Furthermore, its derivatives, particularly functionalized phosphine ligands, are employed in polymerization catalysis.

Rhodium complexes featuring functionalized phosphine ligands are effective catalysts for the polymerization of phenylacetylene. unizar.es These catalysts, which can be prepared with ligands such as Ph2P(CH2)3Z (where Z = NMe2 or OEt), produce stereoregular poly(phenylacetylene) with high molar masses without the need for a base co-catalyst. unizar.es The activity of these systems can be significantly higher than those using non-functionalized phosphine ligands like triphenylphosphine. unizar.es Similarly, rhodium complexes with N-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be much more active than related compounds with N-functionalized phosphine ligands for the same polymerization reaction. csic.es

Synthetic polymers can also serve as macromolecular ligands. A novel triphenylphosphine acrylamide monomer has been synthesized and incorporated into polymers. researchgate.net These polymeric catalysts, when complexed with palladium, are active in Suzuki-Miyaura cross-coupling reactions. The systematic variation of polymer properties like molecular weight and comonomer identity allows for tunable reaction rates and solvent compatibility, even enabling reactions in aqueous media. researchgate.net

Catalytic Systems Involving Phosphorus Ylides

Phosphorus ylides are highly valuable reagents in organic synthesis, most famously for their role in the Wittig reaction to form alkenes. numberanalytics.com These ylides are typically prepared from phosphines, which can be synthesized from chlorodiphenylphosphine, a reduction product of this compound. wikipedia.orgnumberanalytics.com

The reactivity of phosphorus ylides can be harnessed in catalytic cycles. For instance, in aza-Wittig-type reactions, iminophosphoranes react with various compounds, leading to the desired organic products with the concomitant formation of a phosphine oxide or sulfide as a by-product. researchgate.net

More complex catalytic systems utilize sulfur-based ylides in transition-metal-catalyzed processes. nih.gov Stabilized sulfonium (B1226848) ylides can act as carbene synthons in catalytic cycloadditions. For example, a chiral BINAP-copper complex can promote the enantioselective addition of a stabilized sulfonium ylide to an intermediate, forming enantioenriched dihydropyrazoles. nih.gov The relatively low reactivity of these stabilized ylides prevents irreversible coordination to the metal complex, allowing for catalytic turnover. nih.gov Organocatalytic transformations involving sulfur ylides have also emerged as a powerful synthetic strategy, providing an alternative to metal-catalyzed reactions for generating stereogenic centers under mild conditions. mdpi.com

Computational Chemistry and Theoretical Studies on Chlorodiphenylphosphine Sulfide Systems

Electronic Structure and Bonding Analysis

Theoretical analysis of the electronic structure and bonding in chlorodiphenylphosphine (B86185) sulfide (B99878) and related systems reveals the distribution of electrons and the nature of the chemical bonds, which are fundamental to understanding the compound's reactivity.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating molecular structures and electronic properties. In systems related to chlorodiphenylphosphine sulfide, DFT calculations are employed to understand the charge distribution in associated anionic species. For instance, studies on the interaction of anions with receptor molecules utilize DFT to derive the most probable geometric structures and analyze the bonding. researchgate.net By calculating electrostatic potential (ESP) maps, researchers can identify the likely sites for interaction around the anionic species. nih.gov

These computational approaches reveal that charge is often transferred from the Highest Occupied Molecular Orbital (HOMO), typically located on the anion, to the Lowest Unoccupied Molecular Orbital (LUMO) of the interacting cation or molecule. nih.gov The analysis of charge distribution, often using methods like Natural Bond Orbital (NBO) or CHelpG, quantifies this charge transfer process. nih.gov In studies of complex anionic species, DFT is used to determine the binding energies and the nature of interactions, such as the formation of multiple weak hydrogen bonds between an anion and a macrocyclic host. researchgate.net This methodology is crucial for predicting how anionic species derived from or interacting with this compound would behave in various chemical environments.

Table 1: Representative Interaction Energy Components from DFT Calculations for Ion Triplets

| DIL System | Interaction Energy (kJ/mol) | BSSE Correction (kJ/mol) | D3 Correction (kJ/mol) |

| DIL 1 | -598.65 | 32.78 | -37.54 |

| DIL 2 | -591.41 | 31.95 | -36.87 |

| DIL 3 | -583.58 | 31.02 | -36.11 |

| DIL 4 | -575.92 | 30.15 | -35.43 |

This table is representative of data found in DFT studies on ionic liquids and illustrates the type of energy calculations performed to understand intermolecular forces. Data adapted from reference nih.gov.

Theoretical studies are instrumental in predicting the potential for tautomerization in molecules containing ambidentate groups, such as those in thiophosphoryl compounds. Tautomerization involves the migration of a proton or other group, leading to constitutional isomers that are in equilibrium. While specific DFT studies on the tautomerization of this compound are not prominent in the provided literature, the principles can be inferred from studies of dynamic processes in related sulfur-containing systems. diva-portal.org

Computational models would be used to calculate the relative energies of the potential tautomers. The transition state connecting the tautomers would be located, and its energy would determine the activation barrier for the isomerization process. Factors such as solvent effects can be incorporated into these models using approaches like the Conductor-like Polarisable Continuum Model (CPCM) to provide a more accurate picture of the tautomeric equilibrium in solution. nih.gov By comparing the Gibbs free energies of the different forms, theorists can predict the dominant tautomer under specific conditions.

Mechanistic Insights from Computational Modeling

Computational modeling is a key tool for mapping out the intricate details of chemical reactions, providing a virtual window into the transformation of molecules.

Computational chemistry plays a vital role in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction pathways and the characterization of transition states. nih.gov For reactions involving organophosphorus compounds, DFT calculations are used to compare the feasibility of different proposed mechanisms. For example, in the activation of CO2 by triphenylphosphine (B44618) derivatives, computational analysis showed that a [2+2] cycloaddition pathway was energetically and kinetically favored over a direct C–P bond formation pathway. nih.gov

This type of analysis involves locating the structures of all intermediates and transition states along a reaction coordinate. The activation energy (ΔE≠) for each step can be calculated and decomposed into distortion energy (ΔE_dist) and interaction energy (ΔE_int). nih.gov The distortion energy represents the energy required to deform the reactants into their transition state geometries, while the interaction energy accounts for the electronic interactions between the distorted fragments. nih.gov This distortion-interaction model provides deep insights into the factors controlling reaction barriers and selectivity. nih.gov Similar methodologies applied to reactions of this compound would clarify its reactivity with various substrates.

Table 2: Representative Energy Decomposition Analysis for a Reaction Transition State

| Component | Energy (kcal/mol) |

| Activation Energy (ΔE≠) | 25.5 |

| Interaction Energy (ΔEint) | -15.2 |

| Distortion Energy (ΔEdist) | 40.7 |

This table provides an example of energy decomposition analysis values as might be calculated for a transition state in an organophosphorus reaction. Data conceptualized from the methodology described in reference nih.gov.

Ligand exchange is a fundamental process in coordination chemistry, and computational modeling provides crucial insights into the dynamics and mechanisms of these reactions. mit.edu Theoretical studies can determine whether a ligand exchange process follows a dissociative, associative, or interchange pathway. For example, computational analysis of monomeric arylpalladium(II) halide complexes helped to characterize a weak agostic interaction between the metal and a C-H bond, which stabilizes the complex. berkeley.edu The strength of this interaction was assessed using DFT, revealing its dependence on the electronic properties of other ligands. berkeley.edu

Computational Studies of Phosphaalkene Reactivity

Phosphaalkenes, which feature a P=C double bond, are a class of compounds whose reactivity is extensively studied through computational methods. nih.govresearchgate.net These studies provide a deeper understanding of their electronic structure and how they participate in chemical transformations. Theoretical investigations, supported by experimental data, show that the phosphaalkene moiety can be a significant part of an extended π-conjugated system, which influences the molecule's electronic and optical properties. nih.gov

Ab initio calculations and DFT are used to analyze the frontier molecular orbitals (HOMO and LUMO). In phosphole-phosphaalkenes, for instance, calculations indicate that the phosphaalkene group is primarily involved in the HOMO, while the phosphole phosphorus participates in the LUMO. nih.gov This separation has important implications for the molecule's reactivity and its potential use in electronic materials. nih.gov Natural Bond Orbital (NBO) analysis has been used to characterize phosphaalkene ligands as poor σ-donors but good π-acceptors, a feature attributed to the P=C bond. researchgate.net Computational studies also elucidate the mechanisms of reactions such as cycloadditions and C-H bond activations involving phosphaalkenes, often revealing complex pathways that might involve oxidative shifts or addition across the P=C bond. researchgate.netnih.govresearchgate.net

Table 3: Summary of Computational Findings on Phosphaalkene Systems

| Computational Method | Finding | Implication | Reference |

| Ab initio / DFT | Phosphaalkene moiety primarily involved in HOMO. | Governs reactions with electrophiles and redox properties. | nih.gov |

| NBO Analysis | Ligand is a poor σ-donor and good π-acceptor. | Strong metal-to-ligand charge transfer (MLCT) is possible. | researchgate.net |

| DFT | Elucidation of cycloaddition reaction pathways. | Predicts regioselectivity and stereoselectivity of products. | nih.govresearchgate.net |

| DFT / UV-Vis Spectroscopy | P=C bond contributes to extended π-conjugation. | Tunes optical properties and lowers HOMO-LUMO gap. | nih.gov |

Theoretical Investigations of (Selenocarbamoyl)phosphine Structures

Theoretical and computational studies have provided significant insights into the structure, bonding, and reactivity of (selenocarbamoyl)phosphine systems, which are directly synthesized from chlorodiphenylphosphine. rsc.org Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the dual reactivity of these compounds, where both the phosphorus and selenium atoms can act as reactive centers. rsc.org

Research has focused on understanding the selectivity of reactions with electrophiles. rsc.org For instance, DFT calculations were performed to investigate the methylation of the (selenocarbamoyl)phosphine known as 3a. rsc.org These calculations explored the energy profiles for the reaction occurring at either the phosphorus or the selenium atom. rsc.org

The theoretical models identified the transition states for the methylation at both reactive sites, designated as TS1a (for reaction at the selenium atom) and TS1b (for reaction at the phosphorus atom). rsc.org In these transition states, the methyl carbons were found to exhibit normal five-coordinated structures. rsc.org The outcomes of these computational studies help to explain the observed experimental reactivity, where the choice of electrophile determines whether the reaction occurs at the phosphorus or the selenium atom. rsc.org

Structural and theoretical analyses have indicated that the phosphorus atom has a weak participatory role in the stabilization of the C=Se double bond in (selenocarbamoyl)phosphines. rsc.org This finding is crucial for understanding the electronic properties and reactivity of these molecules. rsc.org

Below is a data table summarizing the key aspects of the theoretical investigations on (selenocarbamoyl)phosphine structures.

| Parameter | Description | Significance |

| Computational Method | Density Functional Theory (DFT) | Provides insights into the electronic structure and reaction mechanisms. |

| System Studied | (Selenocarbamoyl)phosphine (3a) | A derivative synthesized from chlorodiphenylphosphine. rsc.org |

| Reaction Investigated | Methylation | A model reaction to probe the dual reactivity. rsc.org |

| Identified Transition States | TS1a and TS1b | Correspond to methylation at the selenium and phosphorus atoms, respectively. rsc.org |

| Key Finding | Dual Reactivity | Both phosphorus and selenium atoms are potential reaction centers, with selectivity dependent on the electrophile. rsc.org |

| Structural Insight | Weak P-C=Se Stabilization | The phosphorus atom contributes minimally to the stabilization of the C=Se bond. rsc.org |

Advanced Spectroscopic Characterization Techniques for Chlorodiphenylphosphine Sulfide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of phosphorus compounds. For Chlorodiphenylphosphine (B86185) sulfide (B99878) and its derivatives, a multi-nuclear approach provides a comprehensive understanding of their structure and reactivity.

³¹P NMR spectroscopy is highly sensitive to the electronic environment of the phosphorus atom. The chemical shift (δ) of Chlorodiphenylphosphine sulfide is a key indicator of its oxidation state and coordination. While a specific spectrum for this compound is noted in spectral databases, the related compound, diphenylphosphinic acid chloride, exhibits a ³¹P NMR chemical shift that can be used for comparative purposes spectrabase.com.

In complexes containing more than one phosphorus atom, the through-bond or through-space interaction between the nuclei can lead to spin-spin coupling (JPP), which provides valuable structural information. The magnitude of the JPP coupling constant is influenced by the number of intervening bonds, the geometry of the molecule, and the nature of the metal center in binuclear complexes. These couplings can be observed in various phosphine (B1218219) complexes and their magnitudes can vary significantly depending on the electronic and steric factors of the ligands and metals involved researchgate.net. For instance, in certain bidentate phosphine complexes of nickel, the magnitude of JPP can be indicative of the oxidation state of the metal nih.gov.

Table 1: Representative ³¹P NMR Data for Related Phosphine Compounds and Complexes

| Compound/Complex Type | ³¹P Chemical Shift (δ, ppm) | JPP Coupling Constant (Hz) | Reference |

| Diphenylphosphinic acid chloride | Not specified in search results | N/A | spectrabase.com |

| Dinuclear Phosphine Complexes | Varies with metal and ligand | Can be significant | researchgate.net |

| Ni Bidentate Phosphine Complexes | Varies | < 30 for Ni(II), > 40 for Ni(0) | nih.gov |

This table is populated with data for analogous compounds to illustrate the principles of ³¹P NMR analysis, as specific data for this compound was not available in the search results.

¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of this compound and its complexes. The chemical shifts and coupling patterns of the phenyl protons and carbons are sensitive to the substituents on the phosphorus atom and its coordination state. For the closely related diphenylphosphinic chloride, detailed ¹H and ¹³C NMR spectral data are available, which can serve as a reference for interpreting the spectra of this compound chemicalbook.com. The analysis of these spectra allows for the confirmation of the phenyl group substitution pattern and can reveal subtle electronic changes upon complexation or further reaction.

Table 2: Representative ¹H and ¹³C NMR Data for Analogous Diphenylphosphinyl Compounds

| Nucleus | Chemical Shift Range (ppm) | Key Features | Reference |

| ¹H | Aromatic region | Complex multiplets for phenyl protons | chemicalbook.com |

| ¹³C | Aromatic region | Distinct signals for ipso, ortho, meta, and para carbons | nih.gov |

This table presents expected spectral features based on data for analogous compounds, as specific ¹H and ¹³C NMR data for this compound were not available in the search results.

NMR spectroscopy is a valuable tool for monitoring chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The hydrolysis of related organophosphorus halides, for example, can be followed by monitoring the appearance of new ³¹P NMR signals corresponding to the hydrolysis products researchgate.netrsc.org. Similarly, the reaction of this compound with nucleophiles, such as Grignard reagents, could be monitored in situ to observe the formation of new P-C bonds and the consumption of the starting material researchgate.netrsc.org. This technique allows for the direct observation of all phosphorus-containing species in the reaction mixture, offering a comprehensive view of the reaction progress.

X-ray Diffraction (XRD) Studies

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the molecular structure of crystalline compounds nih.gov. While a specific crystal structure for this compound was not found in the Cambridge Crystallographic Data Centre (CCDC) through the performed searches, the structures of numerous related phosphine sulfides and their metal complexes have been determined researchgate.netnih.govrsc.org. These studies reveal a tetrahedral geometry around the phosphorus atom. In metal complexes, this compound can act as a ligand, and X-ray diffraction studies of such complexes provide precise information on the coordination geometry around the metal center and the structural changes in the ligand upon coordination researchgate.netresearchgate.net.

Table 3: Representative Crystallographic Data for a Related Phosphine Ligand

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| V (ų) | Value |

| Z | Value |

This table is a template for typical crystallographic data. Specific values for this compound are not provided as the crystal structure was not found in the search results. The data for the RuPhos ligand is presented as an example of a related phosphine compound nih.gov.

Analysis of P-P and P-S Bond Lengths

In the structure of di(1-adamantyl)thiophosphinic chloride, a related organophosphorus compound, the P-S bond length is reported to be 1.9578(6) Å. This value is noted to be elongated and is considered comparable to that of a P-S single bond.

Conversely, in compounds where a double bond character is expected, such as in (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), the P=S bond lengths are found to be approximately 1.95 Å. Upon coordination to a platinum(II) center, this bond length increases to about 2.01 Å in the resulting complex. This lengthening of the P=S bond upon coordination is a common phenomenon, indicating a weakening of the bond due to the donation of electron density from the sulfur atom to the metal center.

Information regarding P-P bond lengths in complexes of this compound is scarce in the current body of scientific literature. The formation of such bonds would likely involve reductive coupling or the use of bridging diphosphine ligands, and further research is required to characterize these structural features.

Table 1: Representative P-S Bond Lengths in Related Organophosphorus Compounds

| Compound | Bond Type | Bond Length (Å) |

| di(1-adamantyl)thiophosphinic chloride | P-S | 1.9578(6) |

| (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) | P=S | ~1.95 |

| Platinum(II) complex of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) | P=S | ~2.01 |

Other Spectroscopic and Analytical Methods

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of specific bonds provide a characteristic fingerprint of the compound. For this compound, the FT-IR spectrum is expected to exhibit distinct absorption bands corresponding to the vibrations of the P-S, P-Cl, P-C, and phenyl C-H and C=C bonds.

Based on data from related organophosphorus compounds, the following characteristic vibrational frequencies can be anticipated:

P=S Stretching: The P=S stretching vibration typically appears in the region of 600-850 cm⁻¹.

P-Cl Stretching: The P-Cl bond gives rise to a characteristic absorption band, often observed in the 450-600 cm⁻¹ range.

P-Phenyl (P-C) Stretching: The stretching vibration of the P-C bond in triphenylphosphine (B44618) derivatives is typically found around 1090-1120 cm⁻¹.

Phenyl Group Vibrations: The presence of the diphenyl groups will be confirmed by multiple bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically in the 1400-1600 cm⁻¹ region.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| P=S | Stretching | 600 - 850 |

| P-Cl | Stretching | 450 - 600 |

| P-Phenyl (P-C) | Stretching | 1090 - 1120 |

| Phenyl C-H | Stretching | > 3000 |

| Phenyl C=C | Stretching | 1400 - 1600 |

High-resolution mass spectrometry (HRMS) is an essential technique for the precise determination of the molecular weight of a compound. It provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental formula.

For this compound (C₁₂H₁₀ClPS), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. This calculated value can then be compared to the experimentally determined mass from an HRMS measurement to confirm the identity of the compound.

The computed exact mass of this compound is 251.9929 Da nih.gov.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀ClPS |

| Theoretical Exact Mass (Da) | 251.9929 nih.gov |

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This experimental data is then compared with the theoretically calculated percentages based on the compound's molecular formula. A close agreement between the found and calculated values serves as a crucial confirmation of the compound's purity and empirical formula.

While specific experimental elemental analysis data for this compound is not detailed in the readily available literature, the purity of related compounds such as triphenylphosphine sulfide has been confirmed using this method researchgate.net. The theoretical elemental composition of this compound (C₁₂H₁₀ClPS) is presented below.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.01 | 57.03 |

| Hydrogen | H | 1.01 | 3.99 |

| Chlorine | Cl | 35.45 | 14.03 |

| Phosphorus | P | 30.97 | 12.25 |

| Sulfur | S | 32.07 | 12.70 |

Q & A

Q. What are the recommended synthetic protocols for Chlorodiphenylphosphine sulfide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves reacting diphenylphosphine chloride with sulfur-containing reagents under anhydrous conditions. Key variables include temperature (maintained at 60–80°C), solvent choice (e.g., toluene or THF), and stoichiometric ratios. Optimization requires iterative testing with controlled experiments, monitoring yield via GC-MS or HPLC, and adjusting inert atmosphere purity (e.g., nitrogen vs. argon) to minimize oxidation byproducts . Replicate trials under varying conditions are essential to establish reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be structured?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H) is critical for confirming molecular structure and purity. X-ray diffraction (XRD) provides crystallographic data for solid-state analysis. Interpretation should cross-reference spectral data with computational simulations (e.g., DFT for NMR chemical shifts) and literature benchmarks. For novel derivatives, high-resolution mass spectrometry (HRMS) and elemental analysis are mandatory to verify molecular composition .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Strict adherence to Sigma-Aldrich safety guidelines is recommended: use of fume hoods, nitrile gloves, and chemical-resistant lab coats. Storage requires airtight containers in dry, ventilated areas, avoiding contact with moisture to prevent hydrolysis. Emergency procedures for spills (e.g., neutralization with inert adsorbents) and exposure (eye rinsing with saline) must be predefined. Regular risk assessments should update protocols based on new toxicity data .

Advanced Research Questions

Q. How can contradictory reactivity data for this compound with nucleophiles be resolved?

Methodological Answer: Contradictions often arise from solvent polarity, nucleophile strength, or trace moisture. Systematic comparative studies under standardized conditions (e.g., kinetic experiments with controlled humidity) are necessary. Use of deuterated solvents for in-situ NMR monitoring can track intermediate formation. Cross-validation with computational models (e.g., transition state analysis via DFT) helps reconcile discrepancies .

Q. What computational approaches best model the electronic structure and reaction mechanisms of this compound?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets effectively predicts electronic properties and reaction pathways. For mechanistic studies, Molecular Dynamics (MD) simulations under solvated conditions provide insights into solvent effects. Pairing computational results with experimental kinetics (e.g., Arrhenius plots) strengthens theoretical frameworks .

Q. What advanced strategies validate the purity of this compound in complex mixtures?

Methodological Answer: Multi-technique validation is critical: combine HPLC with diode-array detection (DAD) for impurity profiling, and thermogravimetric analysis (TGA) to assess thermal stability. For trace contaminants, LC-MS/MS with isotopic labeling improves sensitivity. Supplemental characterization (e.g., XPS for surface oxidation) addresses context-specific purity concerns .

Methodological Considerations for Data Analysis

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound?

Methodological Answer: Controlled hydrolysis studies in buffered solutions (pH 4–10) at varying temperatures can map degradation pathways. Use ³¹P NMR to track phosphorus-containing byproducts. Statistical tools (e.g., ANOVA) identify significant variables, while Arrhenius equations model temperature-dependent degradation rates .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?

Methodological Answer: Logistic regression models correlate exposure levels with biological endpoints (e.g., LC₅₀). Bootstrap resampling quantifies uncertainty in small datasets. For longitudinal studies, mixed-effects models account for time-dependent variables. Sensitivity analysis ensures robustness against outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.